5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-ol

概要

説明

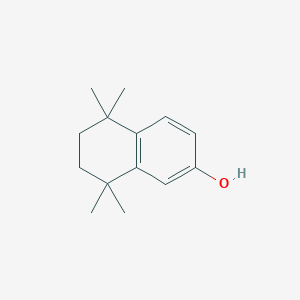

5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-ol is an organic compound that belongs to the class of naphthalenes It is characterized by the presence of four methyl groups and a hydroxyl group attached to a tetrahydronaphthalene ring

生化学分析

Biochemical Properties

5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-ol plays a crucial role in biochemical reactions, particularly in the inhibition of free radical processes. This compound interacts with enzymes such as catechol oxidase and peroxidase, which are involved in oxidative stress responses. The hydroxyl group in this compound allows it to form hydrogen bonds with these enzymes, leading to the inhibition of their activity. Additionally, this compound can interact with proteins and other biomolecules through hydrophobic interactions, further influencing biochemical pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involved in oxidative stress and inflammation. By inhibiting the activity of enzymes like catechol oxidase, this compound reduces the production of reactive oxygen species, thereby protecting cells from oxidative damage. Furthermore, this compound can modulate gene expression related to antioxidant defenses and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The hydroxyl group in its structure allows it to form hydrogen bonds with active sites of enzymes, leading to enzyme inhibition. This compound can also act as a scavenger of free radicals, neutralizing reactive oxygen species and preventing cellular damage. Additionally, this compound can influence gene expression by interacting with transcription factors and modulating their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light and oxygen. Over time, the degradation products may influence cellular functions differently compared to the parent compound. Long-term studies have shown that this compound can have sustained antioxidant effects, protecting cells from oxidative stress over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits protective effects against oxidative stress and inflammation. At higher doses, it can exhibit toxic effects, including liver and kidney damage. Threshold effects have been observed, where the beneficial effects plateau at a certain dosage, and any further increase in dosage leads to adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to oxidative stress and antioxidant defenses. This compound interacts with enzymes such as superoxide dismutase and catalase, enhancing their activity and promoting the detoxification of reactive oxygen species. Additionally, this compound can influence metabolic flux by modulating the levels of key metabolites involved in energy production and cellular respiration .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. This compound can bind to albumin and other plasma proteins, facilitating its distribution throughout the body. Additionally, it can interact with membrane transporters, allowing it to enter cells and accumulate in specific tissues. The localization and accumulation of this compound can influence its biological activity and effectiveness .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as mitochondria and the endoplasmic reticulum, through post-translational modifications and targeting signals. In these compartments, this compound can exert its antioxidant effects, protecting cells from oxidative damage and maintaining cellular homeostasis .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-ol can be achieved through several methods. One common approach involves the alkylation of catechol with 2,5-dichloro-2,5-dimethylhexane in the presence of aluminum bromide (AlBr3) as a catalyst. The reaction is typically carried out in methylene chloride as the solvent, and the product is obtained in high yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

化学反応の分析

Types of Reactions

5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Reduction: Reduction reactions can be carried out using hydrogenation catalysts to convert the compound into its fully saturated analog.

Major Products

The major products formed from these reactions include quinone derivatives, fully saturated analogs, and various substituted naphthalenes, depending on the specific reaction conditions and reagents used.

科学的研究の応用

5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-ol has several applications in scientific research:

Medicine: Research is ongoing to explore the potential therapeutic applications of this compound and its derivatives in treating diseases such as cancer and neurodegenerative disorders.

作用機序

The mechanism of action of 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-ol involves its interaction with various molecular targets and pathways. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress . Additionally, its photoinitiating activity is related to its ability to absorb light and generate reactive species that initiate polymerization reactions .

類似化合物との比較

Similar Compounds

3,5-Di-tert-butyl-o-benzoquinone: This compound is similar in structure and is also used as a photoinitiator.

4-{[(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbonyl]amino}benzoic acid:

Uniqueness

This compound is unique due to its specific combination of methyl groups and a hydroxyl group on the naphthalene ring, which imparts distinct chemical and physical properties

生物活性

5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-ol (commonly referred to as "compound A") is a polycyclic aromatic alcohol with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C14H20O

- Molecular Weight : 220.31 g/mol

- CAS Number : 22824-31-3

- Purity : Typically ≥ 97% .

Research indicates that compound A exhibits various biological activities through multiple mechanisms:

- Antioxidant Activity : Studies have shown that compound A possesses significant antioxidant properties. It scavenges free radicals and inhibits lipid peroxidation in biological systems .

- Antimicrobial Properties : In vitro studies demonstrate that compound A exhibits antibacterial activity against various pathogens. The minimum inhibitory concentration (MIC) values suggest effectiveness against both Gram-positive and Gram-negative bacteria .

- Cytotoxic Effects : Compound A has been investigated for its cytotoxic effects on cancer cell lines. It has shown potential in inhibiting the proliferation of several cancer types by inducing apoptosis .

Antioxidant Activity

A study evaluated the antioxidant capacity of compound A using DPPH and ABTS assays. The results indicated a strong ability to reduce oxidative stress in cellular models.

| Assay Type | IC50 Value (µM) |

|---|---|

| DPPH | 12.4 |

| ABTS | 10.1 |

These findings suggest that compound A could be beneficial in preventing oxidative stress-related diseases .

Antimicrobial Activity

In a comparative study of various extracts and compounds:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Compound A demonstrated notable antibacterial activity, particularly against Staphylococcus aureus .

Cytotoxicity Against Cancer Cell Lines

Research involving human cancer cell lines has shown that compound A can inhibit cell growth effectively:

| Cell Line | IC50 Value (µM) |

|---|---|

| HeLa | 15.0 |

| A549 | 18.5 |

The compound appears to induce apoptosis through the activation of caspase pathways .

特性

IUPAC Name |

5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O/c1-13(2)7-8-14(3,4)12-9-10(15)5-6-11(12)13/h5-6,9,15H,7-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZHCJGSIRIFQTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(C2=C1C=CC(=C2)O)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10296417 | |

| Record name | 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10296417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22824-31-3 | |

| Record name | 22824-31-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109195 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10296417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。